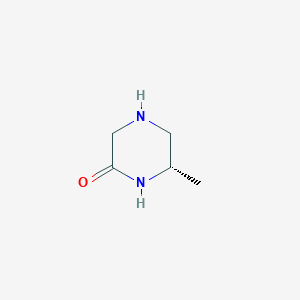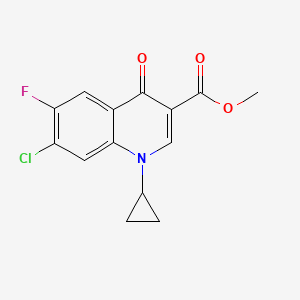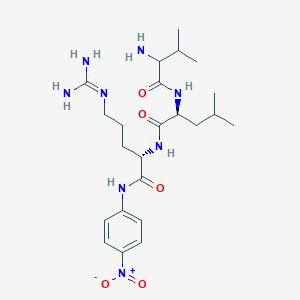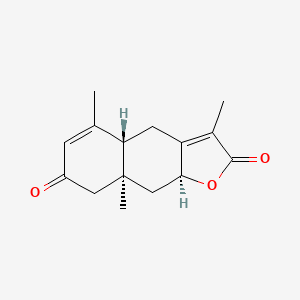
Methyl 3-amino-4,4,4-trifluorocrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-4,4,4-trifluorocrotonate” is a chemical compound with the molecular formula C5H6F3NO2 . It is an important active intermediate in the synthesis of pesticides, medicines, and other industrial chemicals .
Synthesis Analysis
The synthesis of “this compound” involves reacting an alkyl trifluoroacetate with methyl or ethyl acetate and an alkali metal alcoholate to give an enolate of the corresponding trifluoroacetoacetic acid ester. This enolate is then reacted with a primary or secondary amine or ammonia in the presence of an acid .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 16 bonds, including 10 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis
“this compound” is particularly suitable for preparing trifluoromethyl substituted heterocyclic compounds . The Michael reaction between ethyl 4,4,4-trifluorocrotonate and a Ni (II) complex of the Schiff base of glycine with (S)- o- [N- (N -benzylprolyl)amino]benzophenone was studied .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 169.1 . It has a predicted boiling point of 208.3±40.0 °C and a predicted density of 1.320±0.06 g/cm3 . The compound has a melting point of 50-52 °C .Safety and Hazards
“Methyl 3-amino-4,4,4-trifluorocrotonate” is classified as having acute toxicity, both orally and dermally. It causes serious eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
“Methyl 3-amino-4,4,4-trifluorocrotonate” is an important active intermediate in the synthesis of pesticides, medicines, and other industrial chemicals, especially suitable for preparing trifluoromethyl substituted heterocyclic compounds . Its future directions could involve further exploration of its potential applications in these areas.
Propiedades
IUPAC Name |
methyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h2H,9H2,1H3/b3-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGMZMZKOSVDNE-IHWYPQMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C(F)(F)F)\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

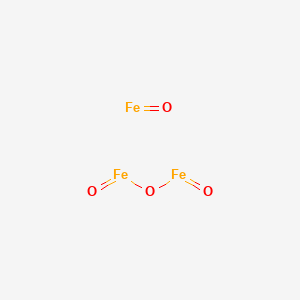
![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)


